N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Overview
Description
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene sulfonyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting from 4-methoxyaniline, the benzothiazole ring is formed through a cyclization reaction with sulfur and nitrobenzene under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzothiazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Thiophene Sulfonyl Group: The thiophene-2-sulfonyl chloride is reacted with the nitrated benzothiazole in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Carboxamide: The final step involves the reaction of the intermediate compound with pyrrolidine-2-carboxylic acid under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups can participate in redox reactions, while the benzothiazole and pyrrolidine moieties can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide: The parent compound.
N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide: A reduced form with an amino group instead of a nitro group.
N-(4-hydroxy-6-nitro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide: An oxidized form with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and sulfonyl) groups allows for a wide range of chemical reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S3/c1-27-12-8-10(21(23)24)9-13-15(12)18-17(29-13)19-16(22)11-4-2-6-20(11)30(25,26)14-5-3-7-28-14/h3,5,7-9,11H,2,4,6H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKMUQFXTWFIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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